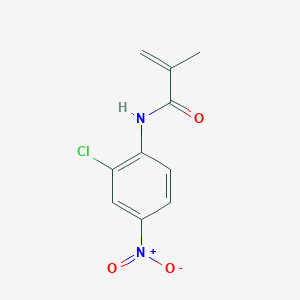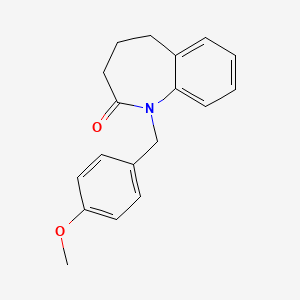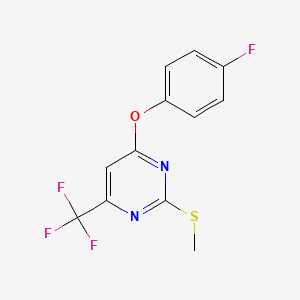
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl pivalate
Overview
Description
The compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl pivalate” is a complex organic molecule. It contains a quinazoline ring, which is a type of nitrogen-containing heterocycle, and a pivalate ester group . Pivalate esters are known for their resistance to hydrolysis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinazoline ring and the pivalate ester group. The quinazoline ring is a bicyclic structure containing two nitrogen atoms . The pivalate group is an ester derived from pivalic acid, a branched-chain carboxylic acid .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Quinazolines can undergo a variety of reactions, including alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the nature of the chemical bonds within the molecule .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives are crucial in medicinal chemistry, especially in the development of new medicinal agents. They are found in over 200 naturally occurring alkaloids and have been synthesized in various forms to explore their biological activities. The stability of the quinazolinone nucleus allows for the introduction of many bioactive moieties, leading to the creation of compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Applications in Optoelectronic Materials
Quinazoline derivatives have also found applications beyond medicinal chemistry, particularly in the field of optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. These derivatives have been used in luminescent small molecules, chelate compounds, and materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Potential
The anticancer potential of quinazoline derivatives has been a significant area of research. These compounds have been shown to inhibit various therapeutic protein targets, including EGFR, and exhibit a range of biological properties such as anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to their ability to target multiple proteins and their structural diversity (Ravez et al., 2015).
Synthetic Chemistry Advances
Recent advances in the synthetic chemistry of quinazolines highlight the importance of eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These strategies have led to the development of novel quinazolines with potential applications in various fields, including medicinal chemistry (Faisal & Saeed, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)12(17)18-11-9-7-5-6-8-10(9)15-13(16-11)19-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBARZKBSFSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=NC(=NC2=C1CCCC2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3122779.png)
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B3122794.png)

![2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3122815.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3122817.png)
![6-[(4-Nitrophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one](/img/structure/B3122825.png)
![4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine](/img/structure/B3122836.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine](/img/structure/B3122853.png)


![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)